

Exploring the effects of GPR55 agonist 4 in neuroscience research

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Compound of Interest		
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An In-depth Technical Guide to the Effects of GPR55 Agonists in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: GPR55, An Enigmatic Receptor in Neuroscience

The G protein-coupled receptor 55 (GPR55) is a compelling target in neuroscience research, though it remains a receptor with an enigmatic classification. Initially identified as an orphan receptor, it has been proposed as a novel cannabinoid receptor due to its activation by various plant-derived, synthetic, and endogenous cannabinoids.[1] However, its low sequence homology to the classical cannabinoid receptors CB1 and CB2, coupled with a distinct signaling profile, complicates this classification.[2] GPR55 is widely expressed in the central nervous system (CNS), including key areas like the hippocampus, striatum, frontal cortex, and cerebellum, as well as on neural stem cells (NSCs) and microglia.[3][4][5]

Activation of GPR55 triggers a variety of downstream effects, implicating it in fundamental neural processes. These include the modulation of synaptic transmission, regulation of neurogenesis, control of neuroinflammation, and processing of pain signals. Its unique pharmacology and diverse physiological roles make GPR55 and its agonists promising subjects of investigation for novel therapeutic strategies targeting a range of neurological and psychiatric disorders. This guide provides a technical overview of the signaling mechanisms, physiological effects, and experimental investigation of GPR55 agonists in neuroscience.

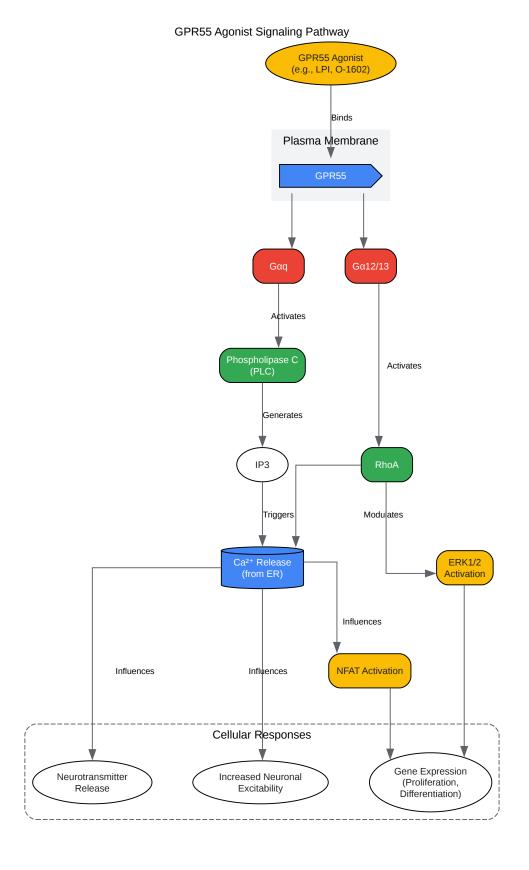


GPR55 Signaling Pathways

Unlike CB1 and CB2 receptors, which primarily couple to Gi/o proteins to inhibit adenylyl cyclase, GPR55 activation initiates distinct excitatory signaling cascades. Upon agonist binding, GPR55 predominantly couples to G α q, G α 12, and G α 13 proteins. This engagement leads to the activation of downstream effectors including phospholipase C (PLC) and the small GTPase RhoA.

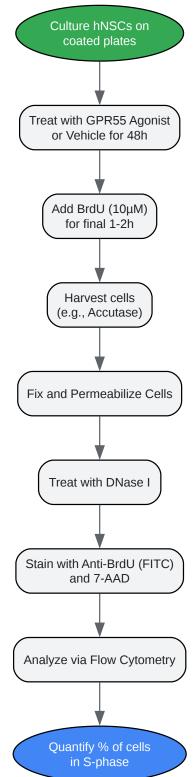
Activation of the Gαq/PLC pathway results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores. The Gα12/13-RhoA pathway is also crucial, contributing to Ca2+ signaling and cytoskeletal rearrangements. These signaling events can further influence the activation of transcription factors like NFAT (nuclear factor of activated T-cells) and MAP kinases such as ERK1/2, ultimately modulating gene expression related to cell proliferation, differentiation, and immune responses.





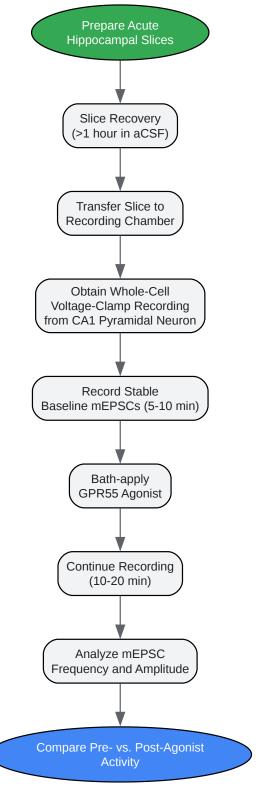








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